Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester
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Overview
Description
Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester is an organic compound with the molecular formula C12H17NO5S. This compound is characterized by the presence of a benzenemethanesulfonic acid group, a nitro group at the 4-position, and a 2,2-dimethylpropyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester typically involves the esterification of benzenemethanesulfonic acid with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzenemethanesulfonic acid group can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzenemethanesulfonic acid derivatives.
Reduction: 4-amino-benzenemethanesulfonic acid, 2,2-dimethylpropyl ester.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and proteins, leading to various biochemical effects.
Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanesulfonic acid, 2,2-dimethylpropyl ester: Similar structure but lacks the nitro group.
Benzenesulfonic acid, 4-methyl-: Contains a methyl group instead of the nitro group and ester group.
Uniqueness
Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester is unique due to the presence of both the nitro group and the ester group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
89841-01-0 |
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Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2,2-dimethylpropyl (4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)9-18-19(16,17)8-10-4-6-11(7-5-10)13(14)15/h4-7H,8-9H2,1-3H3 |
InChI Key |
VGHHWXIFLPCQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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